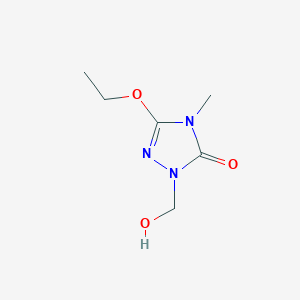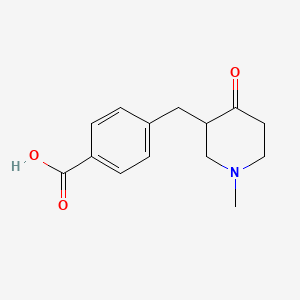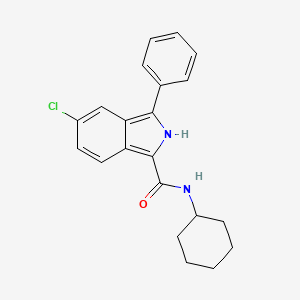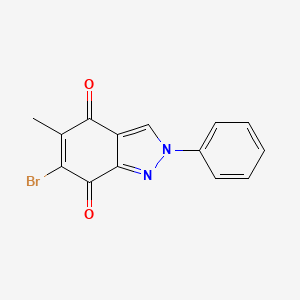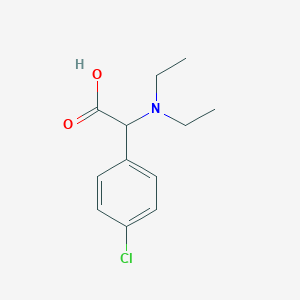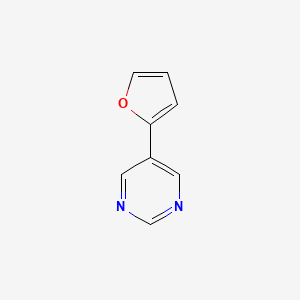![molecular formula C7H6BrN3O B13100413 (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[1,2-b]pyridazine ring and a hydroxymethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol typically involves the functionalization of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with primary or secondary alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at 100°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkylamines, cesium fluoride, and benzyltriethylammonium chloride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted imidazo[1,2-b]pyridazines.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Methyl derivatives.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzymatic activity of TAK1 kinase. TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation, apoptosis, and immune response. By inhibiting TAK1, (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can modulate these pathways, making it a potential therapeutic agent for diseases like multiple myeloma .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core structure but differ in their substituents, affecting their biological activity and selectivity.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Uniqueness
(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of TAK1 kinase at nanomolar concentrations .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-b]pyridazin-3-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 |
InChI Key |
VKVWMYAZTJNIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



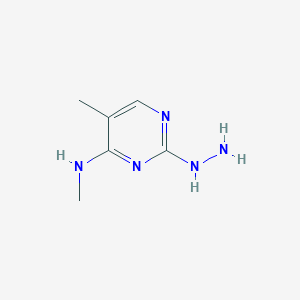
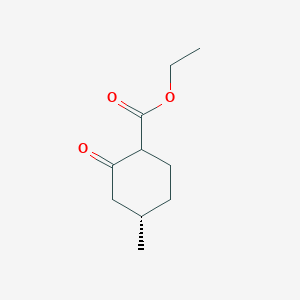
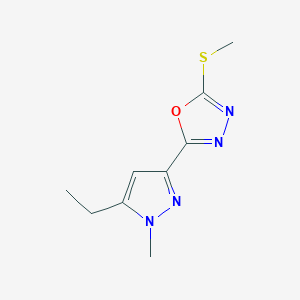
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
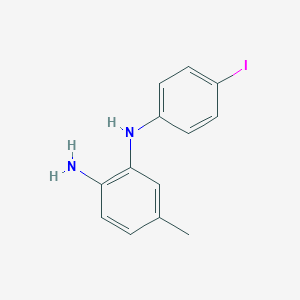
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
